molecular formula C19H17N3O4 B2439492 N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 302842-53-1

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2439492
CAS No.: 302842-53-1
M. Wt: 351.362
InChI Key: KDSMLNLNRPWVMS-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, and an oxadiazole ring, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves the coupling of the oxadiazole derivative with the xanthene core using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The xanthene core can undergo electrophilic substitution reactions, particularly at the aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its xanthene core, which can be utilized in various spectroscopic techniques.

    Biology: The oxadiazole ring is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.

    Industry: Used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The xanthene core’s fluorescent properties allow it to be used as a marker in imaging studies, where it can bind to specific cellular components and emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide: can be compared to other xanthene derivatives like fluorescein and rhodamine, which are also known for their fluorescent properties.

    Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole are similar in structure and are known for their biological activity.

Uniqueness

What sets this compound apart is the combination of the xanthene core and the oxadiazole ring, which imparts both fluorescent properties and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-24-11-10-16-21-22-19(26-16)20-18(23)17-12-6-2-4-8-14(12)25-15-9-5-3-7-13(15)17/h2-9,17H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSMLNLNRPWVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 204° C. and MS: m/e=351.1 (M+H+) was prepared in accordance with the general method of example 44a from (3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)-methanone and [5-(2-methoxy-ethyl)-[1,3,4]oxadiazol-2-yl]-amine.
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